5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole
Description
5-Chloro-2-(4-methoxyphenyl)-1H-benzimidazole is a benzimidazole derivative characterized by a chlorine substituent at position 5 of the benzimidazole core and a 4-methoxyphenyl group at position 2. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatile pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The 4-methoxyphenyl group introduces steric bulk and electron-donating properties, which may influence solubility and metabolic stability .
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2O/c1-18-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)17-14/h2-8H,1H3,(H,16,17) |
InChI Key |
BISYAEJRHCEWHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and o-phenylenediamine.
Cyclization Reaction: The key step involves the cyclization of the substituted aniline with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride.
Substitution Reaction: The chlorine atom is introduced at the 5-position through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, leading to the formation of amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole is a benzimidazole derivative that has been investigated for various biological activities . Benzimidazole derivatives, in general, exhibit a wide range of pharmacological activities, including antibacterial, antiviral, antiparasitic, and antitumor properties .
Scientific Research Applications
Antimicrobial Activity
- Some benzimidazole derivatives have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi . For instance, certain derivatives have shown antibacterial activity against S. typhi, with some compounds displaying more prominent activity than standard antibiotics like ampicillin, chloramphenicol, and ciprofloxacin . Additionally, some derivatives exhibit notable antifungal activity against C. albicans when compared to griseofulvin .
- Specific N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antibacterial activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .
Antiproliferative Activity
- Benzimidazole derivatives have been evaluated for their antiproliferative activities against various cancer cell lines . For example, novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles were synthesized and assessed for their in vitro antiproliferative activities against the human leukemia cell line HL-60 . Several compounds exhibited potent antiproliferative activities against this cell line .
- One study found that a specific compound, 2g, exhibited antiproliferative activity against the MDA-MB-231 cell line .
Antiviral Activity
- Certain bis-benzimidazole analogs have been synthesized and evaluated for their hepatitis C virus (HCV) non-structural 5A (NS5A) inhibitory effect . These compounds showed balanced potency against Genotype 1a (G1a) and Genotype 1b (G1b) .
Other Activities
Mechanism of Action
The biological activity of 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
The following analysis compares 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole with structurally related benzimidazole derivatives, focusing on substituent effects, synthesis methods, and biological activities.
Substituent Variations at Position 2
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl substituent (electron-withdrawing) in may enhance antimicrobial activity compared to the 4-methoxyphenyl group (electron-donating), which could improve metabolic stability .
- Heterocyclic Substituents : Thiophene-containing analogs (e.g., 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole) exhibit strong topoisomerase I inhibition and cytotoxicity against cancer cells (HeLa, MCF7), suggesting that aromatic heterocycles enhance DNA-targeted activity .
Substituent Variations at Position 5
Key Observations :
- Methyl vs.
- Hydroxyl vs. Methoxy : The hydroxyl group in confers polarity, which might limit cell membrane penetration compared to the methoxy group in the target compound.
Structural Analogues with Combined Modifications
Key Observations :
- Side-Chain Functionalization : Alkoxy chains (e.g., butoxy in ) or sulfanyl-ether groups () improve solubility or act as prodrug moieties, contrasting with the rigid 4-methoxyphenyl group in the target compound.
- Multiple Halogen Substituents : Di/tri-chlorinated analogs (e.g., ) may exhibit enhanced cytotoxicity but could face toxicity challenges.
Biological Activity
5-Chloro-2-(4-methoxyphenyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Benzimidazole Compounds
Benzimidazole derivatives, including this compound, have been extensively studied for their therapeutic potential. They exhibit a wide range of biological activities such as:
- Antibacterial
- Antiviral
- Antiparasitic
- Antitumor
- Anti-inflammatory
These compounds are known to interact with various biological targets, leading to their therapeutic effects in treating diseases like cancer, infections, and inflammatory conditions .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, this compound has demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that the compound can induce apoptosis in leukemia cells, evidenced by increased apoptotic cell percentages compared to controls .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 3 | Induction of apoptosis |
| MDA-MB-231 | 5 | Disruption of mitochondrial potential |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, it demonstrated MIC values against Staphylococcus aureus and Escherichia coli at levels indicating strong antibacterial activity .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 8 | Amikacin |
| Escherichia coli | 4 | Norfloxacin |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
- Inhibition of DNA Replication : It interferes with DNA synthesis, leading to cell cycle arrest and subsequent cell death .
- Antimicrobial Action : The lipophilic nature of the compound enhances its ability to penetrate microbial membranes, exerting its antibacterial effects .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:
- Leukemia Treatment : A study on a series of benzimidazole compounds indicated that those with similar structures to this compound exhibited significant anti-leukemic properties with IC50 values under 5 µM against HL-60 cells .
- Antimicrobial Trials : In vitro testing against various bacterial strains confirmed the compound's effectiveness, showing superior activity compared to traditional antibiotics in certain cases .
Q & A
Q. How to design a crystallization screen for polymorph control?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
